molecular formula C12H20N4O4 B3252495 t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate CAS No. 2171314-89-7

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B3252495
CAS No.: 2171314-89-7
M. Wt: 284.31
InChI Key: DIPAXTZOAXTRPU-UHFFFAOYSA-N
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Description

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate: is a chemical compound with the molecular formula C12H20N4O4 and a molecular weight of 284.31. This compound is characterized by the presence of a t-butyl group, an isobutyl group, a nitro group, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carbamation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents for oxidation reactions. Solvents like ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate include:

  • t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate
  • terthis compound

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of both t-butyl and isobutyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-methylpropyl)-4-nitropyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-8(2)7-15-10(9(6-13-15)16(18)19)14-11(17)20-12(3,4)5/h6,8H,7H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPAXTZOAXTRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate

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